Rhodium tribromide

Overview

Description

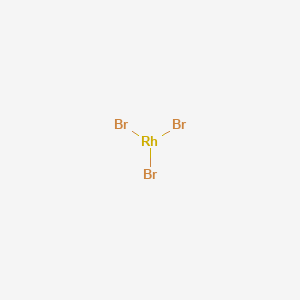

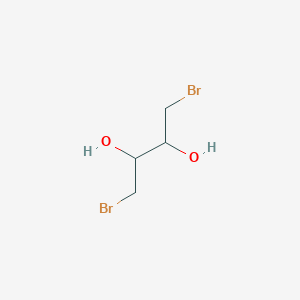

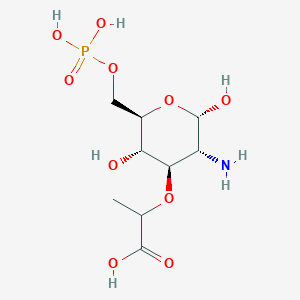

Rhodium tribromide is a compound with the formula RhBr3. It is a crystalline solid with a red-brown or dark brown color . The molecular weight of Rhodium tribromide is 342.62 . The oxidation number of rhodium in rhodium tribromide is 3 .

Molecular Structure Analysis

The molecular structure of Rhodium tribromide has been studied using techniques such as solid-state NMR spectroscopy and relativistic density functional theory (DFT) calculations .

Chemical Reactions Analysis

Rhodium complexes, which could include Rhodium tribromide, have been used as catalysts in various chemical reactions . For example, rhodium catalysts have been used for NO conversion and CO2 reduction reactions .

Physical And Chemical Properties Analysis

Rhodium tribromide is a crystalline solid with a melting point of 805°C (decomposes) . It is soluble in water but insoluble in acid solutions and organic solvents .

Relevant Papers

There are several relevant papers on Rhodium and its compounds. For instance, one paper discusses the molecular structure of aqueous triiodide , another paper discusses the dissolution behavior of precious metals and selective palladium leaching from spent automotive catalysts by trihalide ionic liquids , and another paper discusses a low Rhodium content smart catalyst for hydrogenation .

Scientific Research Applications

High-Photovoltage Solar Cells

Rhodium tribromide is used in the development of high-photovoltage solar cells . Researchers have developed a highly efficient composition screening protocol based on high throughput inkjet printing of discontinuous perovskite films with representative and comparable properties to accelerate the discovery of novel tribromide perovskites for high-photovoltage solar cells .

Catalysis

Rhodium finds applications in catalysis . For example, it is used in the carbonylation of methanol, reduction of nitrogen oxides to nitrogen and oxygen, addition of hydrosilanes to molecular double bonds, and reduction of benzene to cyclohexane .

Ornaments

Rhodium is used in ornaments . For instance, it is used in the decoration of gold jewelry and coating of silver .

Electrical Contacts

Rhodium is used in electrical contacts . It is a hard, silvery, and shiny solid metal with remarkable corrosion resistance and high reflectance .

Optical Instruments

Rhodium is used in optical instruments . Its high reflectance makes it suitable for use in mirrors and other optical components .

Therapeutic Rhodium Complexes

Studies of drug combination regimens of rhodium complexes, development of molecularly screened rhodium complexes and rhodium complex-based DMLs, and nano-sizing of rhodium complexes have been proposed as the future strategies for the development of effective therapeutic rhodium complexes .

properties

IUPAC Name |

tribromorhodium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Rh/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRXYMKDBFSWJR-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Br[Rh](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3Rh | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rhodium tribromide | |

CAS RN |

15608-29-4 | |

| Record name | Rhodium bromide (RhBr3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15608-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodium tribromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene](/img/structure/B94154.png)